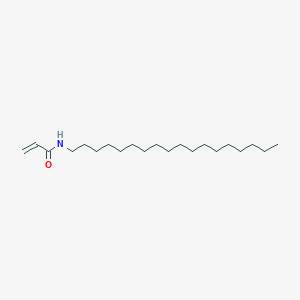

N-Octadecylacrylamide

Descripción general

Descripción

N-Octadecylacrylamide is a type of alkylacrylamide. It is a mixture of hexadecylacrylamide and octadecylacrylamide .

Synthesis Analysis

The synthesis of N-Octadecylacrylamide involves the reaction of octadecylamine with acryloyl chloride in dichloromethane. The reaction mixture is stirred at room temperature for an hour, after which the solvent is removed under reduced pressure. The residue is then taken up in chloroform, washed with water and brine, dried over sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure and the residue is recrystallized from acetone .Molecular Structure Analysis

The molecular structure of N-Octadecylacrylamide is determined by X-ray diffraction. The structure depends on both the comonomer composition and the annealing temperature .Physical And Chemical Properties Analysis

N-Octadecylacrylamide has a molecular formula of C21H41NO and an average mass of 323.556 Da. It has a density of 0.9±0.1 g/cm3, a boiling point of 457.0±18.0 °C at 760 mmHg, and a flash point of 285.4±6.2 °C .Aplicaciones Científicas De Investigación

Soluble Polymers and Phase-Selective Solubility

N-Octadecylacrylamide is used in the synthesis of soluble polymers, specifically poly (N-alkylacrylamide)s . These polymers have low mole percent loadings of pendant groups and are of interest in applications in catalysis, synthesis, sequestration, and soluble affinity chromatography . Their thermal and phase-dependent solubility facilitates purification and separation .

Polymer Composition Studies

N-Octadecylacrylamide is used in studying the effects of polymer composition on the phase-selective solubility of dye-labeled poly (N-n-octadecylacrylamide-co-N-n-butylacrylamide) copolymers . This helps in understanding the relative importance of n-octadecyl versus n-butyl groups .

Catalyst Supports

Poly (N-alkylacrylamide)s, which can be synthesized using N-Octadecylacrylamide, are used as catalyst supports . Their phase-selective solubility is highly dependent on the structure of the N-alkyl group .

Nanogel Anchors

N-Octadecylacrylamide is used to immobilize hydrophobic chains onto the surface of poly (N-isopropylacrylamide-co-1-vinylimidazole) hydrogel particles . These serve as anchors for attaching the nanogels onto lipid bilayers .

Langmuir Monolayer and LB Films

N-Octadecylacrylamide can form stable Langmuir monolayer and LB films on a solid substrate . This property is useful in various surface science applications .

Safety and Hazards

N-Octadecylacrylamide is toxic if swallowed. It is harmful in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Future research on N-Octadecylacrylamide could focus on its self-assembly properties. For instance, it has been shown that statistical copolymers of octadecyl acrylamide and hydroxyethyl acrylamide can form self-assembled lamellae, whose structures depend on both the comonomer composition and the annealing temperature .

Mecanismo De Acción

Target of Action

N-Octadecylacrylamide (ODA) is a type of N-alkylacrylamide It’s known that n-alkylacrylamides are often used in the formation of polymers , suggesting that their targets could be various substances that interact with these polymers.

Mode of Action

The mode of action of ODA involves its ability to form stable condensed monolayers . This property allows it to be deposited onto solid supports with a transfer ratio of unity . The monomer LB multilayers are polymerized completely by UV irradiation . The specific interactions between ODA and its targets would depend on the nature of these targets.

Biochemical Pathways

Given its use in polymer formation , it can be inferred that ODA may influence pathways related to the synthesis and degradation of these polymers.

Pharmacokinetics

Given its chemical structure and its use in polymer formation , it can be inferred that these properties would be influenced by factors such as the size and charge of the resulting polymers.

Result of Action

The result of ODA’s action is the formation of stable condensed monolayers . These monolayers can be polymerized by UV irradiation to form polymers . The specific molecular and cellular effects would depend on the nature of the targets that interact with these polymers.

Action Environment

The action of ODA can be influenced by various environmental factors. For instance, the formation of ODA monolayers and their subsequent polymerization by UV irradiation is carried out at 80°C under nitrogen . Furthermore, the stability of the resulting polymers can be affected by factors such as temperature and the presence of other chemicals .

Propiedades

IUPAC Name |

N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWVYEGPPMQTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31472-14-7 | |

| Record name | Poly(N-octadecylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31472-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50934008 | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octadecylacrylamide | |

CAS RN |

1506-54-3 | |

| Record name | Octadecylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octadecylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octadecylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)